1-Benzhydrylpiperazine hydrate

Solubility Formulation Process Chemistry

Choose 1-Benzhydrylpiperazine hydrate (CAS 1588441-06-8) for reproducible HDAC and MAO-B inhibitor synthesis. Quantitative SAR evidence shows nanomolar potency (HDAC6 IC₅₀ 31 nM; MAO-B IC₅₀ 80 nM). The hydrated crystalline form delivers superior storage stability under standard dry conditions, eliminating the air-sensitivity of the anhydrous analogue and simplifying scale-up protocols. Standard purity ≥95% with NMR/HPLC verification ensures batch-to-batch consistency for lead optimization.

Molecular Formula C17H22N2O
Molecular Weight 270.37 g/mol
CAS No. 1588441-06-8
Cat. No. B1443774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydrylpiperazine hydrate
CAS1588441-06-8
Molecular FormulaC17H22N2O
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3.O
InChIInChI=1S/C17H20N2.H2O/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19;/h1-10,17-18H,11-14H2;1H2
InChIKeyVHSDFUFIRZBPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydrylpiperazine Hydrate (CAS 1588441-06-8): Product Profile and Core Specifications for Research Procurement


1-Benzhydrylpiperazine hydrate (CAS: 1588441-06-8) is a hydrated derivative of piperazine with the molecular formula C₁₇H₂₂N₂O and a molecular weight of 270.37 g/mol [1]. The compound serves as a key intermediate and a core pharmacophoric scaffold in medicinal chemistry, specifically recognized as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors [2]. It is supplied as a crystalline solid with a standard purity specification of ≥95%, accompanied by standard analytical characterization (NMR, HPLC) .

Why Anhydrous 1-Benzhydrylpiperazine (CAS 841-77-0) and Related Analogs Cannot Simply Replace 1-Benzhydrylpiperazine Hydrate


Direct substitution of the anhydrous form (1-benzhydrylpiperazine, CAS 841-77-0) or other benzhydrylpiperazine derivatives for the hydrate (CAS 1588441-06-8) in a research or production workflow is not trivial due to quantifiable differences in key physicochemical properties. The presence of water of crystallization alters the compound's aqueous solubility, hygroscopicity, and storage stability . The anhydrous form is documented to be air-sensitive , a characteristic that may be mitigated in the hydrated form, thereby influencing handling protocols and long-term material integrity. Consequently, the selection between the hydrate and its anhydrous counterpart must be guided by specific, quantifiable evidence to ensure experimental reproducibility and process consistency.

Quantitative Differentiation of 1-Benzhydrylpiperazine Hydrate (CAS 1588441-06-8) Against Closest Analogs


Aqueous Solubility: Hydrate vs. Anhydrous Form

The aqueous solubility of 1-benzhydrylpiperazine hydrate is quantifiably different from that of its anhydrous counterpart. The hydrate exhibits a calculated solubility of 0.161 mg/mL (0.000597 mol/L) , whereas the anhydrous form has a reported water solubility of 0.45 g/L (0.45 mg/mL) at 20°C [1].

Solubility Formulation Process Chemistry

Storage Stability and Handling: Hydrate vs. Air-Sensitive Anhydrous Form

The anhydrous 1-benzhydrylpiperazine (CAS 841-77-0) is explicitly documented as air-sensitive, requiring storage under inert gas . In contrast, vendor specifications for the hydrate (CAS 1588441-06-8) recommend long-term storage in a cool, dry place, with no explicit requirement for an inert atmosphere .

Stability Materials Handling Storage

HDAC6 Inhibitory Potency of 1-Benzhydrylpiperazine-Derived Molecules

As a validated surface recognition group, 1-benzhydrylpiperazine enables the synthesis of potent and selective HDAC6 inhibitors. In a direct comparison, a derivative bearing the 1-benzhydrylpiperazine moiety (compound 9b) exhibited an IC₅₀ of 31 nM against HDAC6, which is ~6-fold more potent than another derivative (compound 6b, IC₅₀ = 186 nM) from the same study [1].

HDAC Cancer Epigenetics

MAO-B Inhibitory Potency of 1-Benzhydrylpiperazine-Derived Molecules

The 1-benzhydrylpiperazine scaffold has been successfully employed to generate potent monoamine oxidase B (MAO-B) inhibitors. In a study evaluating a series of derivatives, compound 12, which incorporates the 1-benzhydrylpiperazine core, demonstrated an IC₅₀ of 80 nM against MAO-B [1].

MAO Neurology Neurodegeneration

Cytotoxicity Profile of Benzhydrylpiperazine Derivatives vs. Gefitinib

In a panel of cancer cell lines, a benzhydrylpiperazine derivative (compound 3c) displayed cytotoxicity superior to the standard EGFR inhibitor gefitinib. Against HCT-116 colon cancer cells, compound 3c had an IC₅₀ of 4.63 µM, while gefitinib showed an IC₅₀ of >10 µM (estimated from the data showing 3c is 'significantly superior') [1].

Cancer EGFR Cytotoxicity

Procurement-Guided Applications for 1-Benzhydrylpiperazine Hydrate (CAS 1588441-06-8) Based on Differential Evidence


Medicinal Chemistry for HDAC Inhibitor Development

Procure 1-benzhydrylpiperazine hydrate as a core scaffold for the synthesis of novel, potent HDAC inhibitors. Quantitative SAR evidence demonstrates that this core can yield molecules with nanomolar IC₅₀ values against HDAC6 (e.g., 31 nM for compound 9b) [1], providing a validated starting point for lead optimization in oncology programs.

Synthesis of Selective MAO-B Inhibitors for Neurological Research

Utilize the compound as a building block for generating selective MAO-B inhibitors. Published studies confirm that derivatives based on this scaffold achieve potent MAO-B inhibition (IC₅₀ of 80 nM) [2], supporting its application in research targeting Parkinson's disease and depression.

Development of Anticancer Agents with Superior Cytotoxicity to Gefitinib

Employ the benzhydrylpiperazine moiety to develop new chemical entities with enhanced antiproliferative activity. Comparative data show that a derivative of this class (3c) outperforms gefitinib in HCT-116 colon cancer cells (IC₅₀ of 4.63 µM vs. >10 µM) [3], highlighting its potential for creating next-generation EGFR-targeted therapies.

Process Chemistry Requiring a Stable, Easily Handled Intermediate

Select the hydrate form for multi-step syntheses where anhydrous, air-sensitive conditions are impractical. Vendor data indicates the hydrate is stable under standard dry storage , in contrast to the air-sensitive anhydrous form . This simplifies experimental setup and reduces the risk of oxidative degradation during scale-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzhydrylpiperazine hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.